molecular formula C9H16N4O2 B14894477 N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide

N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide

Cat. No.: B14894477
M. Wt: 212.25 g/mol
InChI Key: RKADIUAKLSXQRB-UHFFFAOYSA-N
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Description

N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide is a compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

2-amino-N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C9H16N4O2/c1-6(2)9-12-8(15-13-9)3-4-11-7(14)5-10/h6H,3-5,10H2,1-2H3,(H,11,14)

InChI Key

RKADIUAKLSXQRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CCNC(=O)CN

Origin of Product

United States

Preparation Methods

The synthesis of N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide can be achieved through the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction scope includes various amidoximes and isatoic anhydrides with different substituents.

Chemical Reactions Analysis

N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its pharmacophore, it is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: The compound is utilized in the development of materials such as fluorescent dyes, OLEDs, and sensors.

Mechanism of Action

The mechanism of action of N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide can be compared with other similar compounds that contain the 1,2,4-oxadiazole ring. Some similar compounds include:

These compounds share the oxadiazole ring but differ in their specific substituents and applications, highlighting the versatility and uniqueness of this compound.

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